molecular formula C11H10N2O2S2 B10921254 3-{[(E)-(2-methoxyphenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one

3-{[(E)-(2-methoxyphenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B10921254
M. Wt: 266.3 g/mol
InChI Key: OSWCCGLOPVEGPF-WUXMJOGZSA-N
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Description

3-{[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring fused with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the condensation of 2-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization with chloroacetic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Substituted thiazolidinone compounds with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as carbonic anhydrase, which plays a crucial role in various physiological processes. By binding to the active site of the enzyme, the compound disrupts its normal function, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-1,3-THIAZOLAN-4-ONE
  • 3-ETHYL-5-[(E)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE

Uniqueness

3-{[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its specific methoxy substitution on the phenyl ring, which imparts distinct chemical and biological properties. This substitution enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H10N2O2S2

Molecular Weight

266.3 g/mol

IUPAC Name

3-[(E)-(2-methoxyphenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H10N2O2S2/c1-15-9-5-3-2-4-8(9)6-12-13-10(14)7-17-11(13)16/h2-6H,7H2,1H3/b12-6+

InChI Key

OSWCCGLOPVEGPF-WUXMJOGZSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/N2C(=O)CSC2=S

Canonical SMILES

COC1=CC=CC=C1C=NN2C(=O)CSC2=S

Origin of Product

United States

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